

Molecular Structure and Dynamics of 3-Chlorinated Tetrahydrofurans: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>Rel-(2R,3R)-3-chlorotetrahydrofuran-2-carbonitrile</i>
CAS No.:	2138018-50-3
Cat. No.:	B2424149

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Executive Summary

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in organic chemistry, serving as a foundational scaffold in natural product synthesis, polymer chemistry, and advanced drug design[1]. When functionalized with a chlorine atom at the C3 position, the resulting molecule—3-chlorotetrahydrofuran—exhibits unique stereochemical, conformational, and electronic properties. As a Senior Application Scientist, I have structured this guide to move beyond surface-level descriptions, delving into the physical chemistry of the ring's pseudorotation, the mechanistic causality of its synthesis, and its critical role as a pharmacophore in modern therapeutics.

Molecular Architecture: The Physics of the Tetrahydrofuran Ring

Torsional vs. Angle Strain

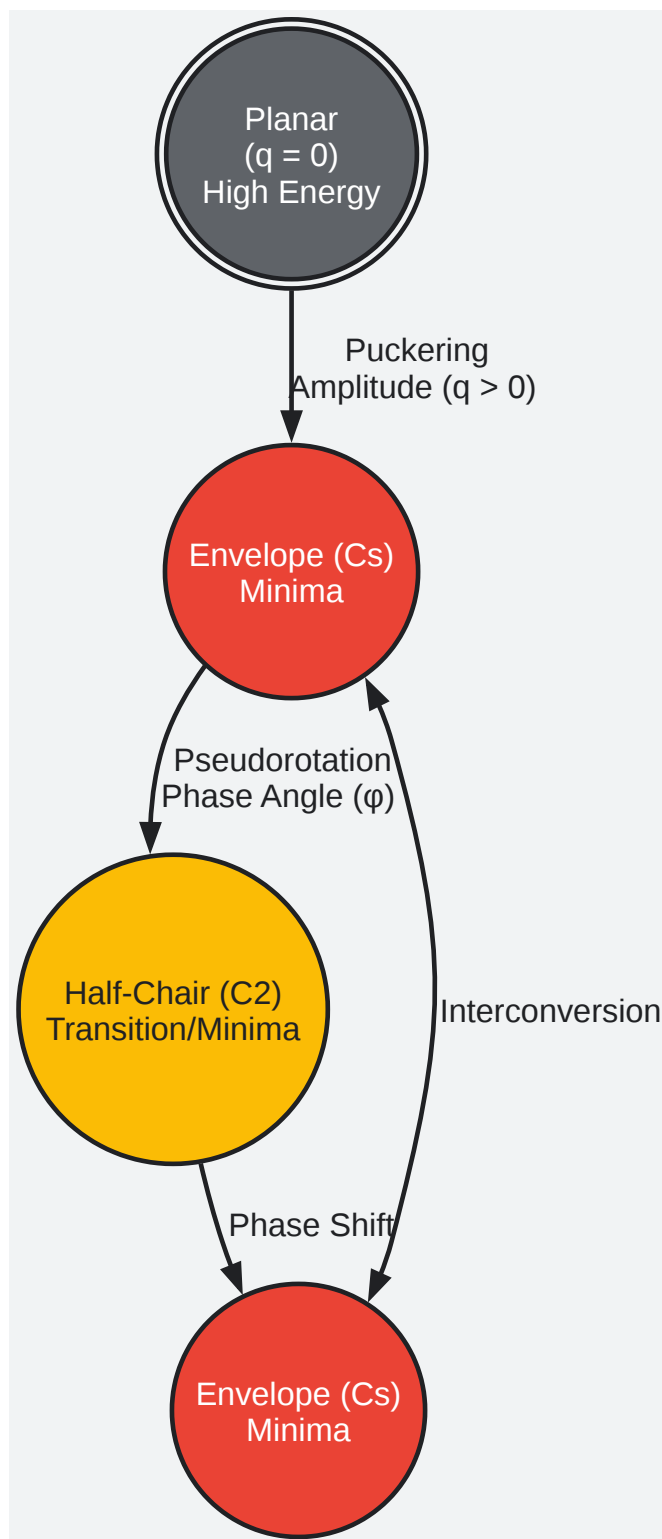
To understand 3-chlorotetrahydrofuran, one must first understand the unsubstituted THF core. A perfectly planar five-membered ring would possess internal bond angles of 108° , which is remarkably close to the ideal tetrahedral angle of 109.5° . However, a planar conformation forces all adjacent carbon-hydrogen (C-H) bonds into an eclipsed geometry, generating severe torsional strain[2].

To relieve this torsional strain, the THF ring puckers out of planarity. This puckering introduces a slight amount of angle strain but drastically reduces the overall energy of the system. The molecule continuously shifts its shape in a process known as pseudorotation[3].

Pseudorotation Dynamics

Unlike cyclohexane, which flips between discrete chair conformations, the THF ring undergoes hindered pseudorotation[3]. The deformation travels around the ring without the molecule ever passing through the high-energy planar state. The pseudorotation circuit primarily involves two types of conformational minima:

- Envelope (C_2v symmetry): Four atoms are coplanar, and one atom (usually C2 or C3) puckers out of the plane, resembling the flap of an envelope[4].
- Half-Chair / Twist (C_2v symmetry): Three atoms are coplanar, while two adjacent atoms are displaced in opposite directions relative to the plane.



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Pseudorotation itinerary of the tetrahydrofuran ring between Envelope and Half-Chair forms.

The Impact of 3-Chlorination

The introduction of a highly electronegative chlorine atom at the C3 position fundamentally alters the energy landscape of the THF ring.

- **Stereocenter Generation:** The C3 carbon becomes a chiral center, yielding
 - and
 - 3-chlorotetrahydrofuran enantiomers.
- **Conformational Biasing:** The bulky, electron-withdrawing chlorine atom exerts steric and stereoelectronic effects. The ring will preferentially adopt a pseudorotational phase angle () that places the chlorine atom in a pseudo-equatorial position. This minimizes 1,3-diaxial-like steric clashes with the protons on the C5 carbon[1].

Quantitative Data Summary

The following table synthesizes the core physical and thermodynamic parameters associated with 3-chlorotetrahydrofuran and its parent scaffold.

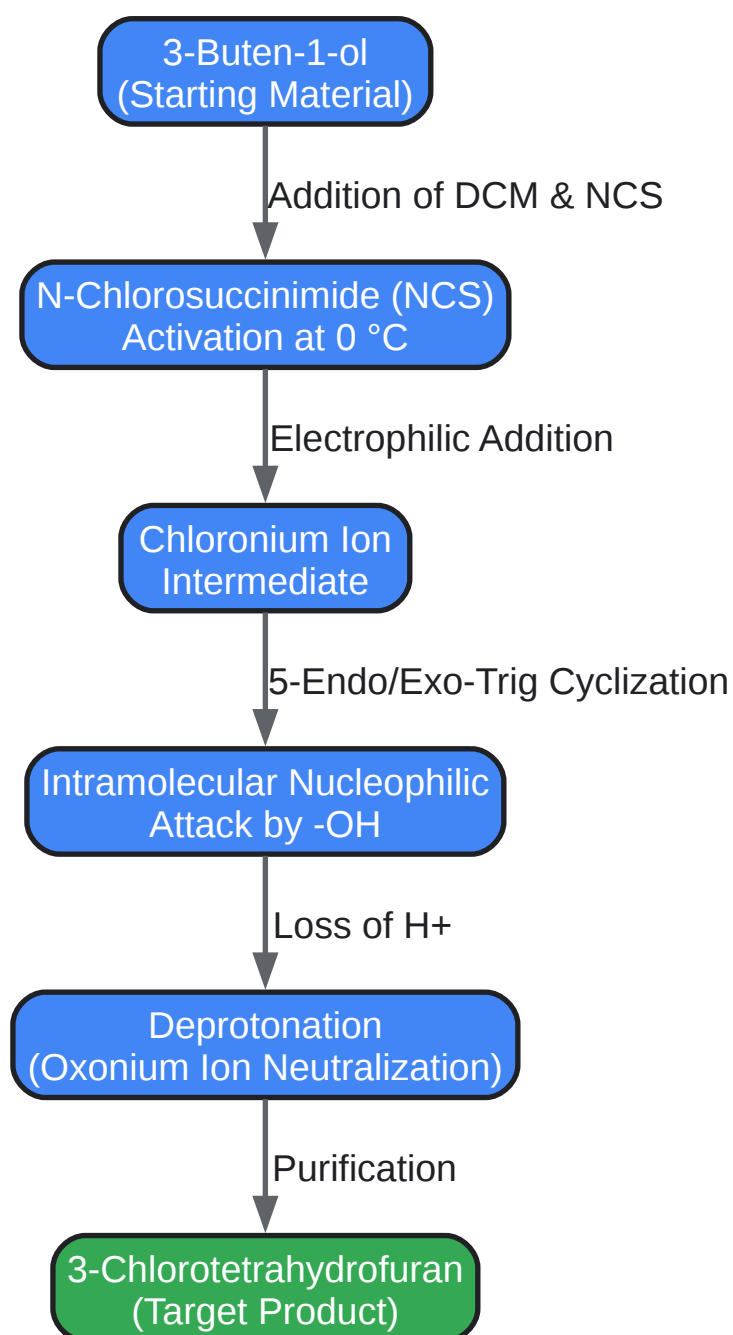
Property	Value	Context / Significance
Molecular Formula	C ₄ H ₇ ClO	Defines the core mass and elemental composition[5].
Molecular Weight	106.55 g/mol	Essential for stoichiometric calculations in synthesis[5].
Dipole Moment (THF)	1.63 D	Indicates moderate polarity, influencing solvent interactions[4].
Ring Strain Energy	~110 kJ/mol	Drives the energetic preference for puckered conformations over planar[2].
Pseudorotation Barrier	< 1 kcal/mol	Allows rapid interconversion between envelope and half-chair forms at RT[3].

Synthesis Methodologies: Electrophilic Halo-Cyclization

The synthesis of 3-chlorotetrahydrofuran requires precise control over reaction conditions to prevent unwanted elimination or polymerization. A highly effective, self-validating methodology involves the electrophilic halo-cyclization of 3-buten-1-ol using N-Chlorosuccinimide (NCS)[6], [5].

Mechanistic Causality

The succinimide moiety in NCS is strongly electron-withdrawing, polarizing the N-Cl bond. This allows the terminal alkene of 3-buten-1-ol to attack the electrophilic chlorine, forming a highly reactive, three-membered cyclic chloronium ion intermediate[5]. The tethered hydroxyl group (-OH) is perfectly positioned to act as an intramolecular nucleophile. It attacks the chloronium ion via a 5-endo/exo-trig cyclization pathway, yielding a protonated cyclic ether (oxonium ion) which is subsequently deprotonated to form the target molecule[5].



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Workflow for the electrophilic halo-cyclization of 3-buten-1-ol to 3-chlorotetrahydrofuran.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each phase of the reaction can be independently verified.

Step 1: Anhydrous Preparation & Activation

- Action: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon balloon, add 3-buten-1-ol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM)[5].
- Causality: Flame-drying and argon purge eliminate ambient moisture. Water acts as a competing nucleophile, which would attack the chloronium ion and yield a linear diol instead of the desired cyclic ether.

Step 2: Electrophilic Addition

- Action: Cool the solution to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes[5].
- Causality: The formation of the chloronium ion is highly exothermic. Maintaining 0 °C prevents thermal degradation of the intermediate and suppresses intermolecular side reactions.

Step 3: Intramolecular Cyclization

- Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours[5].
- Causality: Warming provides the necessary activation energy for the tethered hydroxyl group to overcome steric hindrance and execute the intramolecular nucleophilic attack.

Step 4: Reaction Monitoring & Validation (Self-Validating Checkpoint)

- Action: Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent. Stain the TLC plate with Potassium Permanganate ().
- Causality: The starting material (3-buten-1-ol) contains an oxidizable double bond that will instantly reduce

, leaving a bright yellow spot on a purple background. The successful formation of 3-chlorotetrahydrofuran consumes the alkene; thus, the disappearance of the oxidizable spot definitively validates the completion of the cyclization.

Step 5: Quenching and Purification

- Action: Quench the reaction with saturated aqueous sodium bicarbonate () to neutralize any residual HCl generated during deprotonation. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure[5].

Analytical Characterization: NMR and the Karplus Relationship

Verifying the stereochemistry and conformation of 3-chlorotetrahydrofuran relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the ring undergoes rapid pseudorotation at room temperature, the observed

NMR spectrum is a time-averaged representation of the populated conformational states[7].

The protons at C2 and C4 are diastereotopic due to the adjacent chiral center at C3. The exact spin-spin coupling constants (

) between the protons are dictated by their dihedral angles. To accurately map these coupling constants to the ring's geometry, researchers utilize an extended Karplus relationship specifically derived for non-planar, pseudorotating rings[7]. By expanding the coupling constant

as a mathematical function of the puckering amplitude (

) and the pseudorotational phase angle (

), scientists can determine the precise conformational probability function of the molecule in solution[7].

Pharmacological & Industrial Applications

Substituted tetrahydrofurans are not merely synthetic intermediates; they are highly privileged pharmacophores in medicinal chemistry[1].

1. HIV-1 Protease Inhibitors: Substituted tetrahydrofuran derivatives are heavily utilized as P2 ligands in potent HIV-1 protease inhibitors (such as Darunavir and Amprenavir analogs)[8]. The oxygen atom of the THF ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone atoms in the S2 subsite of the HIV-1 protease active site. Modifying the stereochemistry at the C3 position allows drug developers to optimize van der Waals interactions and maximize binding affinity[8].

2. Anti-Adenoviral Agents: Fluorinated and chlorinated triazole derivatives containing a 3-chlorotetrahydrofuran moiety have shown significant biological activity. For instance, the compound 2-(3-chlorotetrahydrofuran-2-yl)-4-tosyl-5-(perfluoropropyl)-1,2,3-triazole (known as G29) acts as a nucleoside analog[9]. In in vitro studies, G29 demonstrated the ability to suppress human adenovirus type 5 (HAdV-5) reproduction by up to 90%, normalizing the life cycle of infected cells and obstructing viral progeny formation[9].

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